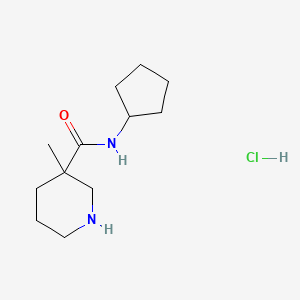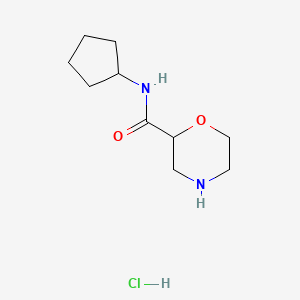
N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopentyl group (a five-membered ring of carbon atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .Scientific Research Applications
Synthetic Routes and Chemical Applications
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review
- This review focuses on the synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing the versatility of N-heterocyclic compounds in various fields, including drug discovery and materials science. The relevance of such studies lies in the exploration of synthetic routes that could be applicable for structurally similar compounds like "N-cyclopentyl-3-methylpiperidine-3-carboxamide hydrochloride" (Kaushik et al., 2019).
Drug Delivery Systems
Cyclodextrins in Drug Delivery: An Updated Review
- This article discusses the application of cyclodextrins (CDs) in drug delivery systems, highlighting their role in enhancing the solubility, stability, and bioavailability of drugs. CDs' ability to form inclusion complexes with various drugs could provide insights into how similar compounds, including "this compound," might be used in drug formulations (Challa et al., 2005).
Application in Reducing Toxic Substances in Food
The Function and Mechanism of Lactic Acid Bacteria in the Reduction of Toxic Substances in Food: A Review
- This review elaborates on how lactic acid bacteria (LAB) reduce toxic substances in food, through mechanisms that could be relevant for studying the interactions of various compounds, including "this compound," with biological systems to mitigate toxicity (Shao et al., 2021).
properties
IUPAC Name |
N-cyclopentyl-3-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-12(7-4-8-13-9-12)11(15)14-10-5-2-3-6-10;/h10,13H,2-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYRKWKAMIUGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)


![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)

![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)






![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)